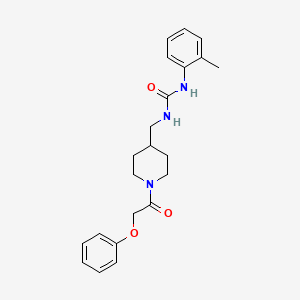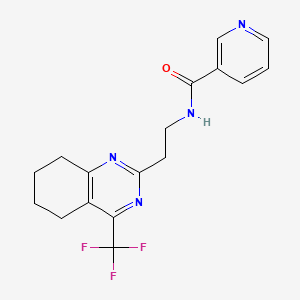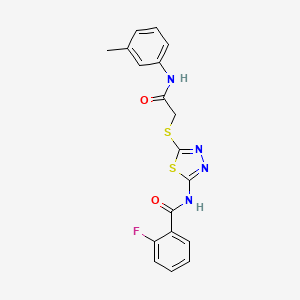![molecular formula C16H23N5O5 B3011383 ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate CAS No. 573950-86-4](/img/structure/B3011383.png)
ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a purine ring which is a fundamental structure in many biological molecules like DNA and RNA. It also has a morpholine ring, which is found in many drugs due to its ability to increase solubility and bioavailability .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the purine and morpholine rings. The exact structure would need to be determined through techniques like X-ray crystallography .Chemical Reactions Analysis
The compound likely undergoes reactions typical for purines and morpholines. For example, the purine ring might undergo substitution reactions, while the morpholine ring might participate in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Generally, compounds with morpholine rings have good solubility in water and organic solvents .科学的研究の応用
Crystallization and Structure Analysis
- The compound has been utilized in the crystallization and structural analysis of related chemical entities. For instance, a study focused on synthesizing and crystallizing similar compounds from ethyl acetate, examining their crystal structures and hydrogen bonding patterns (Carvalho, Emmerling, & Schneider, 2007).
Antifungal Applications
- Derivatives of this compound have been identified as potential antifungal agents. Research has shown effectiveness against various Candida species and other fungi, highlighting the compound's role in antifungal drug development (Bardiot et al., 2015).
Bronchodilating Activity
- Studies indicate that some ester derivatives of dimethylxanthines, which include similar compounds, exhibit bronchodilating effects. This is particularly relevant in the context of treating respiratory conditions like asthma (Peikov et al., 1995).
Enzymatic Synthesis Applications
- The compound has been used in the chemoenzymatic synthesis of medically significant molecules. For instance, its derivatives have been involved in synthesizing the HMG-CoA reductase inhibitor Rosuvastatin, highlighting its role in drug synthesis (Ramesh et al., 2017).
Heterocyclic Scaffold Synthesis
- It has also been used as a designer substrate in synthesizing important heterocyclic scaffolds, demonstrating its utility in creating valuable chemical building blocks (Pandey, Gaikwad, & Gadre, 2012).
Inhibitory Activity in Biosynthesis
- Research has explored its derivatives as potential inhibitors in the biosynthesis of adenosine monophosphate (AMP), a critical molecule in many biological processes (Wanner, Hageman, Koomen, & Pandit, 1978).
Antioxidative and Anti-Inflammatory Properties
- A study on the antioxidative and anti-inflammatory properties of similar compounds found significant activities, relevant in the context of inflammatory diseases and oxidative stress (Makkar & Chakraborty, 2018).
Synthesis of Novel Ring Systems
- The compound is instrumental in the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, contributing to the expansion of chemical libraries (Hesek & Rybár, 1994).
作用機序
Mode of Action
Its structural features suggest it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Its molecular weight (365392 g/mol ) suggests it may have good oral bioavailability. The presence of polar groups in its structure may also influence its distribution and metabolism .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, antitumor, and antimicrobial activities .
将来の方向性
特性
IUPAC Name |
ethyl 2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O5/c1-4-26-12(22)10-21-11(9-20-5-7-25-8-6-20)17-14-13(21)15(23)19(3)16(24)18(14)2/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOZRRPAKLQHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B3011300.png)

![2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B3011303.png)
![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B3011304.png)
![1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3011305.png)

![[(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea](/img/structure/B3011307.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B3011308.png)
![[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B3011310.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3011313.png)

![2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B3011317.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011318.png)